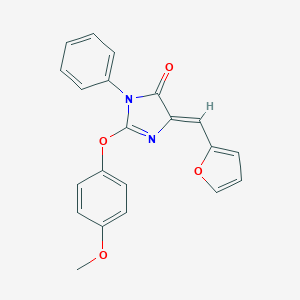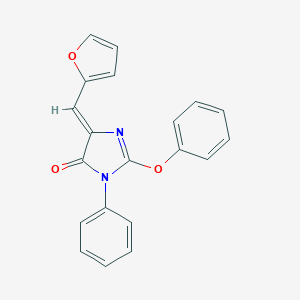
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as dibromoacetylacetone or DBAA and has the chemical formula of C12H8Br2O2. DBAA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione is not fully understood. However, it is believed that DBAA can form stable metal complexes with metal ions. These metal complexes can then interact with biological molecules such as proteins and DNA, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, DBAA has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBAA has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione in lab experiments is its ability to form stable metal complexes with metal ions. This property makes DBAA a useful ligand in various applications such as catalysis, electrochemistry, and bioinorganic chemistry. However, one of the limitations of using DBAA is its toxicity. DBAA has been shown to be toxic to some cell lines and can cause DNA damage.
Zukünftige Richtungen
For the use of DBAA in scientific research include the development of new metal complexes, the study of its toxicity, and the use of DBAA in the development of new materials.
Synthesemethoden
There are several methods to synthesize 1,3-Bis(4-bromophenyl)-1,2,3-propanetrione. One of the most common methods is the reaction of acetylacetone with bromine in the presence of a catalyst such as potassium carbonate. The reaction produces DBAA as a yellow crystalline solid. Another method involves the reaction of 4-bromobenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. This method also produces DBAA as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-bromophenyl)-1,2,3-propanetrione has been widely used in scientific research for its unique properties. One of the most common applications of DBAA is in the synthesis of metal complexes. DBAA can act as a bidentate ligand that can coordinate with metal ions such as copper, nickel, and cobalt. The resulting metal complexes have been used in various applications such as catalysis, electrochemistry, and bioinorganic chemistry.
Eigenschaften
Molekularformel |
C15H8Br2O3 |
|---|---|
Molekulargewicht |
396.03 g/mol |
IUPAC-Name |
1,3-bis(4-bromophenyl)propane-1,2,3-trione |
InChI |
InChI=1S/C15H8Br2O3/c16-11-5-1-9(2-6-11)13(18)15(20)14(19)10-3-7-12(17)8-4-10/h1-8H |
InChI-Schlüssel |
YRWRYDUHVFXAHA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(=O)C2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)


